Meta-Nitro CYP1A2 Selectivity: 13.7-Fold Lower IC₅₀ Than the Next Most Potent CYP Isoform
In a comprehensive human liver microsome CYP inhibition panel curated by ChEMBL and Amgen, (5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione (BDBM50380522) demonstrated its most potent inhibition against CYP1A2 with an IC₅₀ of 390 nM. This represents a 6.2-fold lower IC₅₀ compared to its inhibition of CYP2C8 (IC₅₀ = 2,420 nM), the next most potently inhibited isoform, and a 13.7-fold difference versus CYP3A4 (IC₅₀ = 5,330 nM) [1]. The meta-nitro positional isomer thus exhibits a CYP inhibition selectivity window (CYP1A2 vs. CYP3A4 ratio = 0.073) that is pharmacologically meaningful for programs seeking to minimize CYP3A4-mediated drug-drug interaction liability while accepting moderate CYP1A2 engagement. In contrast, clinical TZDs such as troglitazone, rosiglitazone, and pioglitazone are reported to be strong inhibitors of CYP2C8 (Ki = 1.7–5.6 µM) and CYP3A4 (Ki = 1.6–11.8 µM) with much broader CYP inhibition profiles [2].
| Evidence Dimension | CYP1A2 inhibitory potency and selectivity ratio (IC₅₀ CYP1A2 / IC₅₀ CYP3A4) |
|---|---|
| Target Compound Data | CYP1A2 IC₅₀ = 390 nM; CYP3A4 IC₅₀ = 5,330 nM; CYP2C8 IC₅₀ = 2,420 nM; CYP2C9 IC₅₀ = 2,920 nM; CYP2D6 IC₅₀ = 2,610 nM; CYP2C19 IC₅₀ = 6,250 nM |
| Comparator Or Baseline | Clinical TZDs: troglitazone CYP2C8 Ki ≈ 1.7–5.6 µM, CYP3A4 Ki ≈ 1.6–11.8 µM; broad CYP inhibition (Sahi et al., 2003); rosiglitazone primarily metabolized by CYP2C8 with CYP2C9 contribution |
| Quantified Difference | CYP1A2/CYP3A4 selectivity ratio = 0.073 for target compound; clinical TZDs show strong CYP2C8/CYP3A4 dual inhibition without CYP1A2 selectivity |
| Conditions | Human liver microsomes; substrate: phenacetin (CYP1A2), midazolam (CYP3A4), diclofenac (CYP2C9), paclitaxel (CYP2C8), dextromethorphan (CYP2D6), (S)-mephenytoin (CYP2C19), bupropion (CYP2B6), chlorzoxazone (CYP2E1); preincubation 5 min; detection by LC-MS/MS |
Why This Matters
A CYP1A2-selective inhibition profile differentiates CAS 879972-97-1 from clinical TZDs that carry CYP2C8/CYP3A4 polypharmacology liabilities, potentially reducing the drug-drug interaction risk in polypharmacy contexts relevant to metabolic disease and oncology programs.
- [1] BindingDB BDBM50380522 / CHEMBL2018907. Complete CYP inhibition dataset: CYP1A2 IC₅₀ = 390 nM; CYP2C8 IC₅₀ = 2.42E+3 nM; CYP2C9 IC₅₀ = 2.92E+3 nM; CYP2D6 IC₅₀ = 2.61E+3 nM; CYP3A4 IC₅₀ = 5.33E+3 nM; CYP2C19 IC₅₀ = 6.25E+3 nM (Ki = 70 nM); CYP2B6 IC₅₀ = 1.54E+4 nM; CYP2E1 IC₅₀ = 5.00E+4 nM. Amgen/ChEMBL curated data. View Source
- [2] Sahi, J., et al. (2003). Comparative effects of thiazolidinediones on in vitro P450 enzyme induction and inhibition. Drug Metabolism and Disposition, 31(4), 439–446. TZD CYP2C8 Ki = 1.7–5.6 µM; CYP3A4 Ki = 1.6–11.8 µM. View Source
